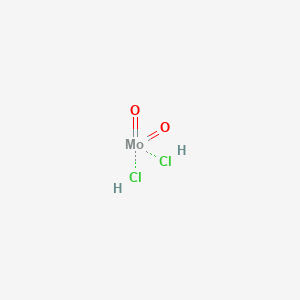

Molybdenum dichloride dioxide

Description

Properties

IUPAC Name |

dioxomolybdenum;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mo.2O/h2*1H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLHVQCNFUOEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo]=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MoO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262945 | |

| Record name | Molybdenum chloride oxide (MoCl2O2), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow flakes; [Sigma-Aldrich MSDS] | |

| Record name | Molybdenum(VI) dichloride dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-68-8 | |

| Record name | Molybdenum dichloride dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum chloride oxide (MoCl2O2), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybden Dichloride Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Molybdenum Dichloride Dioxide from Molybdenum Trioxide

For Researchers, Scientists, and Drug Development Professionals

Molybdenum dichloride dioxide (MoO₂Cl₂), a yellow, diamagnetic solid, serves as a crucial precursor in the synthesis of various molybdenum compounds, finding applications in catalysis and materials science.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound originating from molybdenum trioxide (MoO₃), with a focus on detailed experimental protocols, quantitative data, and process visualization.

Synthetic Pathways

The conversion of molybdenum trioxide to this compound can be achieved through several chlorinating agents. The most prominent and industrially relevant methods involve the direct chlorination with chlorine gas (Cl₂) and the reaction with thionyl chloride (SOCl₂).

Direct Chlorination with Chlorine Gas

The direct reaction of molybdenum trioxide with chlorine gas at elevated temperatures is a common method for producing this compound. The fundamental reaction is:

MoO₃(s) + Cl₂(g) → MoO₂Cl₂(g) + ½O₂(g)[2]

This process is typically carried out in a flow reactor where chlorine gas is passed over heated molybdenum trioxide powder. The volatile MoO₂Cl₂ is then collected by condensation in a cooler region of the apparatus.

Reaction with Thionyl Chloride

An alternative route involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. This method can often be performed under milder conditions compared to direct chlorination. The reaction proceeds as follows:

MoO₃(s) + SOCl₂(l) → MoO₂Cl₂(s) + SO₂(g)

This reaction can be carried out in a suitable solvent, such as 1,2-dichloroethane (B1671644), at reflux temperatures.[3]

Reaction with Hydrochloric Acid

Treatment of molybdenum trioxide with concentrated hydrochloric acid can also yield this compound, typically as a solvated adduct. For example, in the presence of a ligand (L) like dimethyl sulfoxide (B87167) (DMSO), the reaction is:

MoO₃ + 2 HCl + 2 L → MoO₂Cl₂L₂ + H₂O[1]

While this method is useful for preparing MoO₂Cl₂ complexes, it may require subsequent steps to isolate the pure, unsolvated compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from molybdenum trioxide via direct chlorination and reaction with thionyl chloride.

Table 1: Direct Chlorination of Molybdenum Trioxide

| Parameter | Value | Source |

| Reaction Temperature | 700 - 900°C | [4][5] |

| 798 - 873 K (525 - 600°C) | [6][7] | |

| Starting Temperature | ~770 K (497°C) | [6][8][7] |

| Activation Energy | 211 kJ mol⁻¹ | [6][8] |

| Reaction Order (to Cl₂) | 1 | [6][8] |

| Impurity Trap Temperature | 155 - 190°C | [2] |

| Purity of MoO₂Cl₂ | >99.999% | [2] |

Table 2: Reaction of Molybdenum Trioxide with Thionyl Chloride

| Parameter | Value | Source |

| Solvent | 1,2-dichloroethane | [3] |

| Molar Ratio (MoO₃:SOCl₂) | 1:1 | [3] |

| Reaction Temperature | Reflux (83°C) | [3] |

| Reaction Time | 16 - 24 hours | [3] |

| Yield (before purification) | 72 - 76% | [3] |

| Yield (after purification) | 49 - 68% | [3] |

Experimental Protocols

Protocol for Direct Chlorination

This protocol is based on the methods described in various patents for producing high-purity this compound.[2][4][5]

Materials:

-

Molybdenum trioxide (MoO₃) powder

-

Chlorine (Cl₂) gas

-

Inert gas (e.g., Argon)

-

Quartz tube furnace

-

Gas flow controllers

-

Condensation vessel (recovery chamber)

-

Impurity trap (optional, filled with silica (B1680970) wool)

Procedure:

-

Place the molybdenum trioxide powder in a reaction container within the quartz tube furnace.

-

Heat the furnace to the desired reaction temperature (e.g., 800°C).[2]

-

Once the temperature is stable, introduce a controlled flow of chlorine gas over the MoO₃ powder. An inert carrier gas, such as Argon, may also be used.[5]

-

The gaseous this compound that is formed is carried by the gas stream out of the furnace.

-

(Optional) Pass the gas stream through an impurity trap maintained at a specific temperature (e.g., 155-190°C) to remove less volatile impurities.[2]

-

Cool the gas stream in a recovery chamber to precipitate the solid, high-purity this compound.

-

Collect the solid MoO₂Cl₂ in a suitable container.

Protocol for Reaction with Thionyl Chloride

This protocol is adapted from a patented method for the synthesis of MoO₂Cl₂.[3]

Materials:

-

Anhydrous molybdenum trioxide (MoO₃)

-

Thionyl chloride (SOCl₂)

-

Anhydrous 1,2-dichloroethane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add anhydrous molybdenum trioxide to the three-neck flask containing a magnetic stir bar.

-

Add anhydrous 1,2-dichloroethane to the flask to create a suspension.

-

Slowly add an equimolar amount of thionyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 83°C) and maintain stirring for 16 to 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid product.

-

Wash the solid with anhydrous 1,2-dichloroethane.

-

Dry the product under vacuum to obtain this compound.

Visualization of Processes

Signaling Pathway for Direct Chlorination

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP4071116A1 - High-purity molybdenum oxychloride and manufacturing method therefor - Google Patents [patents.google.com]

- 3. KR102714663B1 - Method for production of molybdenum dioxide dichloride - Google Patents [patents.google.com]

- 4. EP3656741A1 - Method for producing high-bulk-density molybdenum oxychloride - Google Patents [patents.google.com]

- 5. US11939231B2 - Method of synthesizing molybdenum oxychloride by reacting molybdenum oxide powder and chlorine gas and growing crystals of molybdenum oxychloride from the gaseous raw material - Google Patents [patents.google.com]

- 6. Determination of intrinsic kinetics parameters for MoO 3 chlorination with Cl 2 gas between 798 and 873 K [nuclea.cnea.gob.ar]

- 7. Determination of intrinsic kinetics parameters for MoO₃ chlorination with Cl₂ gas between 798 and 873 K [agris.fao.org]

- 8. researchgate.net [researchgate.net]

Synthesis of Molybdenum Dioxydichloride (MoO2Cl2) via Chlorination of Molybdenum Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of molybdenum dioxydichloride (MoO2Cl2) through the chlorination of molybdenum dioxide (MoO2). The document details the experimental protocol, presents key quantitative data in a structured format, and outlines the necessary characterization methods to ensure product purity and identity.

Introduction

Molybdenum dioxydichloride is a valuable precursor in the synthesis of various molybdenum compounds and finds applications as a catalyst in organic transformations.[1] The direct chlorination of molybdenum dioxide offers a straightforward route to obtaining MoO2Cl2. This guide focuses on a high-purity synthesis method involving the gas-phase reaction of MoO2 with chlorine gas, followed by purification via sublimation.

Reaction and Stoichiometry

The synthesis proceeds according to the following balanced chemical equation:

MoO₂(s) + Cl₂(g) → MoO₂Cl₂(g)

This reaction is typically carried out at elevated temperatures, allowing for the direct sublimation of the molybdenum dioxydichloride product, which facilitates its separation from any non-volatile impurities.

Experimental Protocol

The following protocol is based on a method for producing high-purity MoO2Cl2 and is divided into five key stages: reactor charging, reaction, transfer, sublimation, and recovery.[2][3]

3.1. Materials and Equipment

-

Reactants:

-

Molybdenum dioxide (MoO₂) powder

-

Chlorine (Cl₂) gas (high purity)

-

Inert gas (e.g., Nitrogen (N₂) or Argon (Ar)) for purging

-

-

Equipment:

-

High-temperature tube furnace with programmable temperature control

-

Quartz or suitable high-temperature resistant reaction tube

-

Gas flow controllers for Cl₂ and inert gas

-

A receiving vessel or collection flask for sublimation, with temperature control

-

Glove box with an inert atmosphere

-

Standard laboratory glassware and safety equipment

-

3.2. Synthesis Procedure

-

Reactor Charging: The reaction vessel (e.g., a quartz tube) is charged with molybdenum dioxide powder under inert conditions to prevent premature reactions with atmospheric moisture.[2][3]

-

Reaction: The charged reactor is heated to a specific temperature (T₁) while a controlled flow of chlorine gas is introduced.[2][3] An inert gas may be supplied concurrently.[3] The reaction of MoO₂ with Cl₂ produces gaseous MoO₂Cl₂.[2][3]

-

Transfer: The gaseous MoO₂Cl₂ product is transferred from the reaction zone to a cooler receiving vessel. This transfer is facilitated by the continuous gas flow.[2][3]

-

Sublimation and Collection: The gaseous MoO₂Cl₂ is purified by re-sublimation in the receiving vessel, which is maintained at a lower temperature (T₂). The solid, purified MoO₂Cl₂ deposits on the cooler surfaces of this vessel.[2][3] For optimal purity, a temperature gradient can be applied to the collection vessel.[2]

-

Recovery: After the reaction is complete, the system is cooled, and the solid MoO₂Cl₂ product is recovered from the receiving vessel under an inert atmosphere to prevent hydrolysis.[3][4]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of high-purity MoO2Cl2.

Table 1: Reaction and Sublimation Temperatures [2]

| Parameter | Temperature Range | Preferred Range | Optimal Example |

| Reaction Temperature (T₁) | ≥ 170 °C to ≤ 600 °C | ≥ 350 °C to ≤ 450 °C | 400 °C |

| Sublimation Temperature (T₂) | ≤ 160 °C to ≥ 10 °C | ≥ 25 °C to ≤ 70 °C | 70 °C |

Table 2: Gas Flow Rates [2]

| Gas | Flow Rate Range | Preferred Flow Rate |

| Chlorine (Cl₂) | 0.01 to 1 L/min | 0.8 L/min |

| Nitrogen (N₂) (Inert Carrier) | 0.05 to 0.4 L/min | 0.2 L/min |

Table 3: Product Purity [2][3]

| Parameter | Value |

| Purity (determined by ICP-OES/MS) | ≥ 99.9996 wt. % |

Experimental Workflow and Logic

The synthesis follows a logical progression from reaction to purification, as illustrated in the following workflow diagram.

Caption: Experimental workflow for the synthesis of MoO2Cl2.

Characterization

To confirm the identity and purity of the synthesized MoO2Cl2, the following characterization techniques are recommended:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS): These are the primary methods for determining the elemental purity of the final product and quantifying metallic impurities.[2][4] A purity of ≥ 99.9996 wt. % has been reported.[2][3]

-

X-ray Diffraction (XRD): XRD analysis of the powdered product can be used to confirm its crystalline structure.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can confirm the presence of the characteristic Mo=O and Mo-Cl bonds in the molecule. The cis-MoO2 configuration gives rise to symmetric and anti-symmetric O=Mo=O stretching modes.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly applicable to the final inorganic product, NMR can be used to characterize adducts of MoO2Cl2 with coordinating solvents like dimethoxyethane (dme), which can be used to verify the presence of the MoO2Cl2 core.[5]

Safety Considerations

-

Molybdenum dioxydichloride is corrosive and reacts readily with moisture.[4] All handling should be performed in a dry, inert atmosphere (e.g., a glove box).

-

Chlorine gas is highly toxic and corrosive. The synthesis should be conducted in a well-ventilated fume hood with appropriate gas scrubbing procedures in place.

-

High temperatures are used in this synthesis, requiring appropriate personal protective equipment and caution.

Conclusion

The chlorination of molybdenum dioxide provides an effective route for the synthesis of high-purity molybdenum dioxydichloride. By carefully controlling reaction and sublimation temperatures, as well as gas flow rates, a product with a purity suitable for demanding applications, including in the semiconductor industry, can be achieved. Thorough characterization is essential to verify the purity and identity of the final product.

References

Preparation of Molybdenum Dichloride Dioxide from Molybdenum Oxychloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for the preparation of molybdenum dichloride dioxide (MoO₂Cl₂) from molybdenum(VI) oxytetrachloride (MoOCl₄). This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound (MoO₂Cl₂), a yellow crystalline solid, is a versatile precursor in inorganic and organometallic chemistry, finding applications in catalysis and materials science. Its synthesis from the readily available molybdenum oxytetrachloride (MoOCl₄) offers a direct route to this important compound. This guide explores two primary methods for this conversion: the preparation of anhydrous MoO₂Cl₂ using an oxygen-donating reagent and the synthesis of its hydrated form, MoO₂Cl₂·H₂O, via a chemical vapor transport method.

Synthesis of Anhydrous this compound

The conversion of molybdenum oxytetrachloride to anhydrous this compound can be achieved by reaction with an oxygen donor, such as bis(trimethylsilyl) ether (O(Si(CH₃)₃)₂). This reaction proceeds by the transfer of an oxygen atom to the molybdenum center and the concurrent removal of two chloride ligands.

Reaction Pathway

The overall reaction is as follows:

MoOCl₄ + O(Si(CH₃)₃)₂ → MoO₂Cl₂ + 2 ClSi(CH₃)₃[1]

This reaction provides a clean route to the anhydrous product, with the volatile by-product, trimethylsilyl (B98337) chloride, being easily removable.

Caption: Reaction pathway for the synthesis of anhydrous MoO₂Cl₂.

Experimental Protocol

Synthesis of this compound Monohydrate (MoO₂Cl₂·H₂O)

A detailed procedure for the synthesis of the hydrated form, MoO₂Cl₂·H₂O, from MoOCl₄ has been reported, employing a chemical vapor transport method where iodine trichloride (B1173362) (ICl₃) acts as a transport agent. This method yields well-formed crystals of the product.

Reaction Pathway and Mechanism

In this process, MoOCl₄ reacts with trace moisture present in the reaction vessel to form MoO₂Cl₂. The ICl₃ facilitates the transport of the MoO₂Cl₂ to a cooler region of the reactor where it crystallizes with water to form MoO₂Cl₂·H₂O.[2] The proposed reaction steps are:

-

MoOCl₄ (s) + H₂O (g) → MoO₂Cl₂ (s) + 2HCl (g)

-

MoO₂Cl₂ (s) + H₂O (g) ⇌ MoO₂Cl₂·H₂O (s)

The role of ICl₃ is to act as a transport agent, likely through the formation of a volatile intermediate, facilitating the sublimation and subsequent deposition of the product in a different temperature zone.[2]

Caption: Experimental workflow for the synthesis of MoO₂Cl₂·H₂O.

Experimental Protocol

The following protocol is adapted from the literature for the preparation of molybdenum dioxydichloride monohydrate.[2]

Materials:

-

Molybdenum oxytetrachloride (MoOCl₄)

-

Iodine trichloride (ICl₃)

-

Selenium (Se)

-

Glass ampoule (25 cm length, 1.5 cm inner diameter)

Procedure:

-

A glass ampoule is filled with 316 mg of MoOCl₄, 444 mg of ICl₃, and 125 mg of selenium.[2]

-

The ampoule is evacuated and sealed.[2]

-

The sealed ampoule is placed in a horizontal tube furnace and heated to 140 °C for 5 hours.[2]

-

A temperature gradient is then applied, cooling from 140 °C to 100 °C at a rate of 0.01 °C/min.[2]

-

After 2 days, large, yellow, shining crystals of MoO₂Cl₂·H₂O are formed in the cooler end of the ampoule.[2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of MoO₂Cl₂·H₂O.

| Parameter | Value | Reference |

| Mass of MoOCl₄ | 316 mg | [2] |

| Mass of ICl₃ | 444 mg | [2] |

| Mass of Se | 125 mg | [2] |

| Initial Temperature | 140 °C | [2] |

| Final Temperature | 100 °C | [2] |

| Reaction Duration | 2 days | [2] |

| Product | MoO₂Cl₂·H₂O | [2] |

| Yield | Not explicitly stated |

Characterization Data

The synthesized this compound and its hydrate (B1144303) can be characterized by various analytical techniques.

| Property | MoO₂Cl₂ | MoO₂Cl₂·H₂O | Reference |

| Appearance | Yellow diamagnetic solid | Yellowish crystals | [1],[2] |

| Molar Mass | 198.85 g/mol | 216.87 g/mol | [1] |

| Melting Point | 175 °C | Not reported | [1] |

Conclusion

The preparation of this compound from molybdenum oxytetrachloride presents a direct synthetic route to this valuable compound. While the synthesis of the anhydrous form via reaction with bis(trimethylsilyl) ether is established, detailed experimental protocols and yield data remain to be fully documented in accessible literature. In contrast, the synthesis of the hydrated form, MoO₂Cl₂·H₂O, is well-described, offering a reproducible method for obtaining crystalline material. This guide provides researchers and professionals with the currently available detailed methodologies and data to support their work in this area of molybdenum chemistry. Further investigation into optimizing the synthesis of the anhydrous form from MoOCl₄ would be a valuable contribution to the field.

References

Unveiling the Architecture of Gaseous Molybdenum Dichloride Dioxide: A Technical Guide

For Immediate Release

Palo Alto, CA – A comprehensive technical guide detailing the structural analysis of gaseous molybdenum dichloride dioxide (MoO₂Cl₂), a compound of significant interest in chemical synthesis and materials science, is now available for researchers, scientists, and professionals in drug development. This guide consolidates findings from key experimental and computational studies, presenting a detailed overview of the molecule's geometry and vibrational characteristics in the gas phase.

This compound in its gaseous state exists as a monomeric molecule with a distorted tetrahedral geometry around the central molybdenum atom.[1] This structure has been primarily elucidated through gas-phase electron diffraction and vibrational spectroscopy, supported by computational analysis.

Molecular Structure Determination

The precise geometric parameters of gaseous MoO₂Cl₂ have been determined using gas-phase electron diffraction. This technique provides detailed information on bond lengths and angles by analyzing the scattering pattern of an electron beam interacting with the gas molecules.

Table 1: Molecular Geometry of Gaseous MoO₂Cl₂ from Electron Diffraction

| Parameter | Value |

| Bond Lengths | |

| Mo=O | 1.70 Å |

| Mo-Cl | 2.24 Å |

| Bond Angles | |

| ∠ O=Mo=O | 107° |

| ∠ Cl-Mo-Cl | 111° |

| ∠ O=Mo-Cl | 109° |

Note: The data presented are representative values from electron diffraction studies. Experimental uncertainties are not shown.

Vibrational Spectroscopy Analysis

The vibrational modes of gaseous MoO₂Cl₂ have been characterized using infrared (IR) and Raman spectroscopy. These techniques probe the vibrational energy levels of the molecule, providing a unique "fingerprint" that confirms its structure and bonding characteristics. The observed vibrational frequencies are assigned to specific molecular motions, such as stretching and bending of the Mo=O and Mo-Cl bonds.

Table 2: Vibrational Frequencies of Gaseous MoO₂Cl₂

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 996 | Strong (IR) | ν(Mo=O) asymmetric stretch |

| 965 | Strong (IR) | ν(Mo=O) symmetric stretch |

| 445 | Medium (IR) | ν(Mo-Cl) asymmetric stretch |

| 400 | Strong (Raman) | ν(Mo-Cl) symmetric stretch |

| 310 | Medium (IR) | δ(O=Mo=O) bending/scissoring |

| 165 | Strong (Raman) | δ(Cl-Mo-Cl) bending/scissoring |

| 130 | Medium (Raman) | Rocking/wagging modes |

Note: This table summarizes key vibrational frequencies observed in the gas phase. Assignments are based on spectroscopic studies.

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the molecular structure of gaseous MoO₂Cl₂ is achieved through a well-defined experimental workflow.

The solid MoO₂Cl₂ sample is heated in a specialized nozzle to produce a gaseous stream of molecules. This gas jet is then intersected by a high-energy electron beam in a high-vacuum chamber. The scattered electrons form a diffraction pattern on a detector, which is then analyzed. The radial distribution of scattered electron intensity is related to the interatomic distances within the molecule. By fitting the experimental scattering data to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of gaseous MoO₂Cl₂ are obtained using specialized gas cells within infrared and Raman spectrometers.

For these measurements, a sample of MoO₂Cl₂ is vaporized into a heated gas cell with windows transparent to the respective radiation (e.g., KBr or CsI for IR). For infrared spectroscopy, a beam of infrared radiation is passed through the gas cell, and the absorption of specific frequencies corresponding to vibrational transitions is measured. For Raman spectroscopy, the gaseous sample is irradiated with a monochromatic laser, and the inelastically scattered light is collected and analyzed to determine the vibrational frequencies.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), complement the experimental findings. These computational methods are employed to predict the equilibrium geometry and vibrational frequencies of the MoO₂Cl₂ molecule. The calculated parameters generally show good agreement with the experimental data, aiding in the assignment of vibrational modes and providing a deeper understanding of the electronic structure and bonding within the molecule.

This technical guide serves as a critical resource for scientists and researchers, providing a foundational understanding of the structural and vibrational properties of gaseous this compound, which is essential for its application in catalysis and the development of new materials and pharmaceuticals.

References

Crystal Structure of Solid-State Molybdenum Dichloride Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum (VI) dichloride dioxide (MoO₂Cl₂), a yellow diamagnetic solid, serves as a significant precursor in the synthesis of various molybdenum compounds and finds applications in materials science and catalysis.[1] In the gaseous state, MoO₂Cl₂ exists as a monomer with a distorted tetrahedral geometry.[2] However, upon condensation, it polymerizes to form a solid-state coordination polymer. This guide provides a comprehensive overview of the crystal structure of solid-state molybdenum dichloride dioxide, detailing its synthesis, crystallographic data, and the experimental protocols for its characterization.

Synthesis of Solid-State this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity and scale of production.

Chlorination of Molybdenum Oxides

A common and straightforward method involves the direct chlorination of molybdenum trioxide (MoO₃) or molybdenum dioxide (MoO₂).

-

Reaction with Molybdenum Trioxide: Molybdenum trioxide reacts with chlorine gas to yield MoO₂Cl₂.[3]

-

Reaction with Molybdenum Dioxide: The reaction of MoO₂ with elemental chlorine is typically conducted at temperatures ranging from 150–350°C.[1]

A process for producing high-purity MoO₂Cl₂ (≥99.9996%) involves reacting MoO₂ with Cl₂ gas at a specific temperature (T₁) and then re-sublimating the resulting gaseous MoO₂Cl₂ into a solid at a lower temperature (T₂).

Oxidation and Chlorination of Molybdenum Metal

An alternative route involves passing a mixture of dry oxygen and chlorine gas over molybdenum metal at elevated temperatures, typically between 250–350°C.[1][2] The volatile product is then purified by sublimation to obtain MoO₂Cl₂.[2]

Reaction with Concentrated Hydrochloric Acid

Early synthesis methods involved the reaction of molybdenum trioxide (MoO₃) with concentrated hydrochloric acid.[1]

Synthesis from Molybdenum Oxytetrachloride

MoO₂Cl₂ can also be prepared from molybdenum oxytetrachloride (MoOCl₄) via the following reaction: MoOCl₄ + O(Si(CH₃)₃)₂ → MoO₂Cl₂ + 2 ClSi(CH₃)₃[3]

Experimental Protocols

Synthesis via Chlorination of Molybdenum Dioxide

Objective: To synthesize high-purity solid-state MoO₂Cl₂.

Materials:

-

Molybdenum dioxide (MoO₂) powder

-

Chlorine (Cl₂) gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., quartz tube furnace)

-

Collecting vessel

Procedure:

-

Place MoO₂ powder in the reaction vessel.

-

Heat the reaction vessel to a temperature (T₁) between 350°C and 450°C.

-

Introduce Cl₂ gas into the reaction vessel to react with the MoO₂. This reaction forms gaseous MoO₂Cl₂.

-

Transfer the gaseous MoO₂Cl₂ into a collecting vessel.

-

Cool the collecting vessel to a temperature (T₂) lower than T₁, for instance, between 25°C and 70°C, to allow the gaseous MoO₂Cl₂ to re-sublimate into a solid.

-

Recover the solid MoO₂Cl₂ with a purity of 99.9996% by weight or more, as determined by ICP-OES/MS.

Single Crystal X-ray Diffraction Analysis

Objective: To determine the crystal structure of solid-state MoO₂Cl₂.

Equipment:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

X-ray source (e.g., Mo Kα radiation)

-

Detector

Procedure:

-

A suitable single crystal of MoO₂Cl₂ is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of spots is collected on the detector.

-

The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.

-

The collected data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

-

The structural model is refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Crystal Structure and Data

In the solid state, this compound forms a coordination polymer with a layered, or laminar, network structure.[1][2] This network is constructed from chains of –(O=Mo–O=Mo)– units, where oxygen atoms act as bridges between molybdenum centers.[1] This arrangement results in a hexacoordinated environment for the molybdenum atoms.[1][2]

Crystallographic Data

The crystal structure of MoO₂Cl₂ was determined by single-crystal X-ray diffraction.

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnma | [4] |

| a | 12.0225(8) Å | [4] |

| b | 10.3812(9) Å | [4] |

| c | 11.7823(9) Å | [4] |

| α, β, γ | 90° | |

| Volume | 1431.79 ų | [4] |

| Z | 4 | [4] |

Interatomic Distances and Angles

The coordination geometry around the molybdenum atom is a distorted octahedron.

| Bond | Distance (Å) | Angle | Angle (°) |

| Mo=O | Data not available in search results | O=Mo=O | Data not available in search results |

| Mo-Cl | Data not available in search results | Cl-Mo-Cl | Data not available in search results |

| Mo-O (bridge) | Data not available in search results | O=Mo-Cl | Data not available in search results |

| O=Mo-O (bridge) | Data not available in search results | ||

| Cl-Mo-O (bridge) | Data not available in search results |

Note: Specific bond lengths and angles for solid-state MoO₂Cl₂ were not available in the provided search results. The primary literature (Atovmyan, L. O., et al., J. Struct. Chem. 1969, 9, 985-986) would contain this detailed information.

Visualization of Experimental and Structural Aspects

Workflow for Synthesis and Crystallographic Analysis

Caption: Workflow for the synthesis and crystallographic analysis of MoO₂Cl₂.

Coordination Environment of Molybdenum in Solid-State MoO₂Cl₂

Caption: Distorted octahedral coordination of Mo in the polymeric solid-state structure.

References

Molybdenum Dichloride Dioxide (MoO₂Cl₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum dichloride dioxide, with the chemical formula MoO₂Cl₂, is a yellow, diamagnetic solid inorganic compound.[1] It is a versatile precursor for the synthesis of other molybdenum compounds and has gained significant attention for its applications in materials science and catalysis.[2][3] Molybdenum, a transition metal in Group 6 of the periodic table, can exist in various oxidation states, with MoO₂Cl₂ featuring molybdenum in its highest +6 oxidation state.[4] This high oxidation state is a key determinant of its chemical behavior. This guide provides an in-depth overview of the physical and chemical properties of MoO₂Cl₂, its synthesis and characterization, and its applications, with a focus on providing structured data and procedural insights for laboratory and industrial use.

Physical Properties

This compound is a yellow to orange solid that is sensitive to moisture.[5] It readily reacts with water in the air to form a refractory hydrate (B1144303).[5] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 198.84 g/mol | [2] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 175 °C | [1] |

| Sublimation Point | 157 °C | [6] |

| Density | 3.31 g/cm³ at 20 °C | [6][7] |

| Vapor Pressure | Sublimes when heated.[5] | |

| Solubility | Reacts with water.[6] Soluble in diethyl ether and ethanol.[6] Forms soluble octahedral molecular complexes with ethers.[1] |

Crystal and Molecular Structure

Gas Phase: In the gaseous state, this compound exists as a monomer with a distorted tetrahedral geometry, as determined by electron diffraction studies.[4]

Solid State: Upon condensation, MoO₂Cl₂ polymerizes to form a coordination polymer.[1] In the solid state, the molybdenum centers are believed to be six-coordinate, forming a layered structure.[4] However, a definitive single-crystal X-ray structure for anhydrous MoO₂Cl₂ has not been reported in the literature. The structure of its monohydrate, MoO₂Cl₂·H₂O, has been determined to have an orthorhombic crystal system.[2]

Spectroscopic Properties

Vibrational spectroscopy is a key tool for characterizing MoO₂Cl₂ and its complexes. The cis-dioxomolybdenum ([MoO₂]²⁺) core gives rise to characteristic vibrational modes.

Infrared (IR) and Raman Spectroscopy

Complexes of the type [MoO₂Cl₂(L)₂] typically show a pair of strong bands in their IR spectra between 900 and 950 cm⁻¹, which are assigned to the asymmetric and symmetric Mo=O stretching vibrations.[2] The presence of these two bands is a definitive indicator of the cis configuration of the two oxo ligands.[2]

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Mo=O stretch | ~950 | Symmetric and asymmetric |

| Mo-Cl stretch |

Chemical Properties and Reactivity

This compound is a versatile reagent in inorganic and organic synthesis, primarily due to the electrophilic nature of the high-valent molybdenum center.

Lewis Acidity and Adduct Formation:

MoO₂Cl₂ is a strong Lewis acid and readily forms coordination complexes with a variety of ligands.[4] It typically forms hexa-coordinated, distorted octahedral complexes of the general formula MoO₂Cl₂(L)₂, where L is a neutral O- or N-donor ligand.[4][8] Common adducts are formed with ethers, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[4] The tetrahydrofuran (B95107) (THF) adduct, [MoO₂Cl₂(THF)₂], is a common precursor where the THF ligands can be easily displaced by other ligands.[1]

Reactivity with Water:

This compound is highly sensitive to moisture and reacts with water to form hydrates, such as MoO₂Cl₂·H₂O.[5][9] The presence of this hydrate can be detrimental in applications like atomic layer deposition (ALD), as it can decompose to release HCl and MoO₃ upon heating.[9]

Catalytic Activity:

MoO₂Cl₂ and its adducts are effective catalysts for a range of organic transformations, acting as Lewis acids.[8][10] These reactions include:

-

Acylation reactions: It catalyzes the nucleophilic acyl substitution of anhydrides with alcohols, amines, and thiols.[4]

-

Oxidation reactions: It can be used as a catalyst for the selective oxidation of sulfides to sulfoxides and sulfones.[4]

-

Reduction reactions: In the presence of a suitable reducing agent, it can catalyze the reduction of N-oxides.[4]

-

Carbamate formation: It catalyzes the addition of alcohols to isocyanates to form carbamates.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of MoO₂Cl₂ is the chlorination of molybdenum(IV) oxide (MoO₂) or molybdenum(VI) oxide (MoO₃).[1]

Protocol: Chlorination of Molybdenum(IV) Oxide

-

Apparatus Setup: A tube furnace equipped with a quartz tube is used. The outlet of the tube is connected to a collection vessel, which can be cooled. All glassware should be thoroughly dried before use.

-

Reaction: Place molybdenum(IV) oxide (MoO₂) powder in a porcelain boat inside the quartz tube. Heat the furnace to a temperature between 150-350 °C.[9]

-

Chlorination: Pass a slow stream of dry chlorine gas (Cl₂) over the heated MoO₂. The reaction produces gaseous MoO₂Cl₂.

-

Collection: The gaseous MoO₂Cl₂ is carried by the chlorine stream to the cooler collection vessel where it sublimes and deposits as a solid.

-

Purification: The crude product can be further purified by sublimation.

Purification by Sublimation

Sublimation is an effective method for purifying volatile solids like MoO₂Cl₂.[11]

Protocol: Vacuum Sublimation

-

Apparatus: A sublimation apparatus consists of a vessel to hold the crude solid, a cold finger (a condenser cooled with circulating water or other coolant), and a connection to a vacuum line.

-

Procedure:

-

Place the crude MoO₂Cl₂ in the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring all joints are properly sealed.

-

Evacuate the apparatus using a vacuum pump.

-

Begin circulating the coolant through the cold finger.

-

Gently heat the bottom of the apparatus containing the crude material.

-

The MoO₂Cl₂ will sublime and then deposit as purified crystals on the cold finger, leaving non-volatile impurities behind.

-

After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

The purified crystals can then be collected from the cold finger.

-

Characterization Techniques

Standard analytical techniques are used to characterize MoO₂Cl₂.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Due to its moisture sensitivity, samples must be prepared in a dry environment, such as a glovebox. Solid samples can be analyzed as a Nujol mull or in a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic Mo=O stretching frequencies, which are typically strong and appear in the 900-1000 cm⁻¹ region.

Applications

This compound is a key material in several advanced applications.

Precursor for Thin Film Deposition:

High-purity MoO₂Cl₂ is an attractive precursor for the deposition of molybdenum-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][6] These techniques are crucial in the semiconductor industry for manufacturing components in logic devices, DRAM, and 3D-NAND memory.[1] The volatility of MoO₂Cl₂ and its ability to be reduced by hydrogen to form molybdenum films with low oxygen content are advantageous for these applications.[9]

Catalysis in Organic Synthesis:

As previously mentioned, MoO₂Cl₂ and its derivatives are versatile catalysts for a variety of organic reactions.[4] Its Lewis acidity allows it to activate substrates for nucleophilic attack.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scite.ai [scite.ai]

- 3. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102632245B - Preparation method of high-purity molybdenum powder - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Constituent MoO2Cl2 | SSHADE [sshade.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

Molybdenum Dichloride Dioxide (CAS No. 13637-68-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Molybdenum Dichloride Dioxide (MoO₂Cl₂), a versatile inorganic compound with significant applications in organic synthesis and materials science. This document consolidates critical information on its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its catalytic activity. Detailed experimental protocols for its synthesis and use in several important organic transformations are presented. Furthermore, this guide includes graphical representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the practical aspects of handling and utilizing this compound.

Introduction

This compound, with the chemical formula MoO₂Cl₂, is a yellow to cream-colored diamagnetic solid.[1] It serves as a valuable precursor for the synthesis of other molybdenum compounds and has gained prominence as a Lewis acid catalyst in a variety of organic transformations.[2][3] Its utility extends to the fabrication of molybdenum-containing thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are crucial in the semiconductor industry.[4] This guide aims to provide a comprehensive resource for professionals working with or considering the use of this compound in their research and development activities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 13637-68-8 | [1] |

| Molecular Formula | MoO₂Cl₂ | [5] |

| Molecular Weight | 198.84 g/mol | [5] |

| Appearance | Yellow or cream solid | [1] |

| Density | 3.31 g/mL at 25 °C | [6] |

| Melting Point | 175 °C (347 °F; 448 K) | [1] |

| Solubility | Reacts with water | [7] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Molybdenum Trioxide (MoO₃) and Thionyl Chloride (SOCl₂)

This method provides a convenient route to anhydrous this compound.

Experimental Protocol:

-

To a stirred solution of anhydrous molybdenum trioxide (10 g, 0.068 mol) in anhydrous 1,2-dichloroethane (B1671644) (50 ml), add thionyl chloride (8.2 g, 0.069 mol).[8]

-

Heat the mixture at 60°C and stir for 24 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by sublimation to yield a pale yellow solid.[8]

Synthesis from Molybdenum Dioxide (MoO₂) and Chlorine (Cl₂)

This method involves the direct chlorination of molybdenum dioxide.

Experimental Protocol:

-

Place molybdenum dioxide (MoO₂) in a suitable reaction vessel.

-

Pass a mixture of dry oxygen and chlorine gas over the MoO₂.[7]

-

Heat the reaction vessel to a temperature between 250–350°C.[7]

-

The volatile product, this compound, will form as a white solid.

-

Collect the product and purify it by sublimation to obtain a pale yellow solid.[7]

Applications in Organic Synthesis

This compound is a versatile Lewis acid catalyst for a range of organic transformations.

Catalysis of Biginelli and Hantzsch Reactions for the Synthesis of Dihydropyrimidinones and Polyhydroquinolines

MoO₂Cl₂ has been demonstrated as an efficient catalyst for the one-pot synthesis of dihydropyrimidinones (via the Biginelli reaction) and polyhydroquinolines (via the Hantzsch reaction).[9]

Experimental Protocol (General Procedure for Biginelli Reaction):

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) in ethanol (B145695) (10 mL).[9]

-

Add this compound (1 mol%) to the mixture.[9]

-

Reflux the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, evaporate the solvent under reduced pressure.

-

Extract the resulting residue with ethyl acetate (B1210297) (3 x 10 mL).

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[9]

Catalysis of Carbamate Formation

MoO₂Cl₂ and its dimethylformamide (DMF) complex are highly active catalysts for the addition of alcohols to isocyanates to form carbamates.[2]

Experimental Protocol (General Procedure):

-

To a solution of the alcohol (1 mmol) in a suitable solvent (e.g., CH₂Cl₂), add the isocyanate (1 mmol).

-

Add a catalytic amount of this compound (as low as 0.1 mol%).[2]

-

Stir the reaction mixture at room temperature. Most reactions proceed to completion within 20 minutes.[2]

-

Monitor the reaction by TLC.

-

Upon completion, the product can often be isolated by removal of the solvent, with high purity.

Catalysis of Epoxide Ring-Opening Reactions

Molybdenum(VI) dichloride dioxide is an effective catalyst for the regioselective ring-opening of epoxides to yield β-alkoxy alcohols.[3]

Experimental Protocol (General Procedure for Methanolysis):

-

Dissolve the epoxide in methanol.

-

Add a catalytic amount of this compound.

-

Stir the reaction mixture under mild conditions (e.g., room temperature).

-

The reaction typically proceeds with high regioselectivity, with the nucleophile (methanol) attacking the less sterically hindered carbon of the epoxide.[3]

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the β-methoxy alcohol.

Application in Materials Science: Chemical Vapor Deposition (CVD)

This compound is an attractive precursor for the deposition of molybdenum-containing films via CVD due to its high vapor pressure and good thermal stability.[4]

General Experimental Workflow for CVD:

-

Precursor Delivery: Solid MoO₂Cl₂ is heated in a precursor vessel to generate a vapor. A carrier gas (e.g., Argon) transports the precursor vapor into the deposition chamber.[10]

-

Deposition: Inside the chamber, the substrate is heated to the desired deposition temperature (e.g., 600-650 °C).[10] A reactant gas (e.g., H₂) is introduced into the chamber.[10]

-

Reaction: The MoO₂Cl₂ precursor and the reactant gas react at the heated substrate surface, leading to the deposition of a molybdenum-containing thin film.

-

Purging: After the deposition process, the chamber is purged with an inert gas to remove any unreacted precursors and byproducts.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[11] It reacts with water. Therefore, it should be handled in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Store the container tightly closed in a dry, cool, and well-ventilated place.[11] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[11]

Conclusion

This compound is a highly versatile and valuable compound for both synthetic chemists and materials scientists. Its utility as a Lewis acid catalyst in a variety of organic reactions and as a precursor for thin-film deposition highlights its importance in modern chemical research and industry. This guide provides a foundational understanding of its properties, synthesis, and applications, along with detailed experimental protocols to aid in its practical use. As with all chemical reagents, proper safety precautions must be strictly followed when handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide [organic-chemistry.org]

- 4. Ultra-Pure this compound, Packaged Forms Thereof And Methods Of Preparing The Same | TREA [trea.com]

- 5. arxiv.org [arxiv.org]

- 6. asianpubs.org [asianpubs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. PdCl2 catalyzed efficient assembly of organic azides, CO, and alcohols under mild conditions: a direct approach to synthesize carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Pioneering Investigations into Molybdenum Oxychlorides: A Technical Review of Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on molybdenum oxychlorides conducted before 1950. It serves as a comprehensive resource for understanding the early synthetic methods, characterization, and reported properties of these versatile compounds. By examining the original experimental protocols and quantitative data, this paper offers valuable insights into the historical context of molybdenum chemistry, which can inform contemporary research and development.

Introduction

The study of molybdenum compounds dates back to the late 18th century, with significant advancements in the understanding of its various oxidation states and compound formations throughout the 19th and early 20th centuries. Among these, the molybdenum oxychlorides, a class of compounds containing molybdenum, oxygen, and chlorine, garnered attention for their distinct properties and reactivity. Early researchers, working with the limited analytical tools of their time, meticulously documented the synthesis and characteristics of several key molybdenum oxychlorides, including molybdenum (V) oxytrichloride (MoOCl₃), molybdenum (VI) oxytetrachloride (MoOCl₄), and molybdenum (VI) dioxydichloride (MoO₂Cl₂). This guide synthesizes the findings from seminal publications and comprehensive chemical treatises of that era, presenting the information in a structured and accessible format for today's scientific community.

Molybdenum (V) Oxytrichloride (MoOCl₃)

Molybdenum (V) oxytrichloride was one of the earliest molybdenum oxychlorides to be isolated and studied. Early 20th-century chemists dedicated considerable effort to its preparation and characterization.

Experimental Protocols for the Synthesis of MoOCl₃

One of the common methods for preparing MoOCl₃ in the early 20th century involved the controlled reaction of molybdenum pentachloride (MoCl₅) with a source of oxygen.

Method 1: Reaction of Molybdenum Pentachloride with Molybdenum Trioxide

A prevalent method involved the reaction of molybdenum pentachloride with molybdenum trioxide (MoO₃).

-

Procedure: A mixture of molybdenum pentachloride and molybdenum trioxide was heated in a sealed tube. The reaction was typically carried out at elevated temperatures, often in a furnace, to facilitate the reaction between the solid reactants. The resulting MoOCl₃ was then isolated, often through sublimation to purify it from any unreacted starting materials or byproducts. The product was described as brown, crystalline plates.

Method 2: Reduction of Molybdenum Oxytetrachloride

Another approach involved the reduction of molybdenum oxytetrachloride (MoOCl₄).

-

Procedure: Molybdenum oxytetrachloride was heated, leading to its decomposition and the formation of molybdenum oxytrichloride and chlorine gas. This thermal decomposition was a key method for accessing the +5 oxidation state of molybdenum in an oxychloride form. The process required careful temperature control to prevent further decomposition of the MoOCl₃ product.

Quantitative Data for MoOCl₃

The following table summarizes the quantitative data for MoOCl₃ as reported in early chemical literature.

| Property | Reported Value |

| Formula | MoOCl₃ |

| Appearance | Brown, crystalline plates |

| Sublimation Temperature | Approximately 290 °C |

| Solubility | Soluble in absolute alcohol and ether |

Molybdenum (VI) Oxytetrachloride (MoOCl₄)

Molybdenum (VI) oxytetrachloride, with molybdenum in its highest oxidation state, was another key compound of interest for early researchers.

Experimental Protocols for the Synthesis of MoOCl₄

The synthesis of MoOCl₄ typically involved the controlled oxidation of molybdenum pentachloride or the chlorination of molybdenum trioxide.

Method 1: Oxidation of Molybdenum Pentachloride

-

Procedure: A stream of dry chlorine gas saturated with molybdenum pentachloride vapor was passed through a heated tube containing molybdenum trioxide. Alternatively, passing a slow stream of dry air or oxygen over molten molybdenum pentachloride also yielded MoOCl₄. The product, a dark green crystalline solid, was collected in a cooled receiver.

Method 2: Chlorination of Molybdenum Trioxide

-

Procedure: Molybdenum trioxide was chlorinated using various reagents. One effective method involved passing the vapor of phosphorus pentachloride over heated molybdenum trioxide. Another approach utilized the reaction of molybdenum trioxide with an excess of carbon tetrachloride vapor in a stream of chlorine gas at high temperatures. The resulting MoOCl₄ was collected as dark green crystals.

Quantitative Data for MoOCl₄

The physical and chemical properties of MoOCl₄ were documented as follows:

| Property | Reported Value |

| Formula | MoOCl₄ |

| Appearance | Dark green, needle-like crystals |

| Melting Point | Approximately 102 °C |

| Boiling Point | Approximately 159 °C |

| Solubility | Soluble in carbon disulfide, carbon tetrachloride, and absolute ether |

| Decomposition | Decomposes in moist air |

Molybdenum (VI) Dioxydichloride (MoO₂Cl₂)

Molybdenum (VI) dioxydichloride, a volatile and reactive compound, was synthesized and studied by several notable chemists of the 19th and early 20th centuries.

Experimental Protocols for the Synthesis of MoO₂Cl₂

The preparation of MoO₂Cl₂ often involved the direct chlorination of molybdenum dioxide or the controlled oxidation of molybdenum chlorides.

Method 1: Chlorination of Molybdenum Dioxide

-

Procedure: A stream of dry chlorine gas was passed over molybdenum dioxide (MoO₂) heated to a temperature of 200-250 °C. The volatile MoO₂Cl₂ that formed was carried by the gas stream and condensed in a cooler part of the apparatus as pale-yellow, crystalline plates.

Method 2: Oxidation of Molybdenum Pentachloride

-

Procedure: Molybdenum pentachloride was heated in a stream of dry oxygen. This reaction required careful control of the oxygen flow and temperature to favor the formation of MoO₂Cl₂ over other oxychlorides. The product was collected by sublimation.

Quantitative Data for MoO₂Cl₂

The following table presents the quantitative data for MoO₂Cl₂ from early studies.

| Property | Reported Value |

| Formula | MoO₂Cl₂ |

| Appearance | Pale-yellow, crystalline plates |

| Melting Point | Approximately 175 °C |

| Boiling Point | Decomposes on boiling |

| Sublimation | Readily sublimes |

| Solubility | Soluble in water, alcohol, and ether |

Interconversion and Relationships of Molybdenum Oxychlorides

Early researchers also investigated the chemical relationships between the different molybdenum oxychlorides. These transformations were often achieved through thermal decomposition or controlled reactions with oxygen or chlorine. The following diagram illustrates the key reaction pathways described in the historical literature.

Caption: Early synthetic routes to molybdenum oxychlorides.

Conclusion

The foundational studies on molybdenum oxychlorides conducted before 1950 laid the groundwork for our current understanding of molybdenum chemistry. Despite the technological limitations of the era, early chemists were able to synthesize, isolate, and characterize these compounds with remarkable accuracy. Their detailed experimental protocols and carefully recorded quantitative data, as summarized in this guide, remain a testament to their meticulous scientific approach. For contemporary researchers, this historical perspective not only provides a rich context for modern advancements but also offers insights into fundamental reaction pathways and properties that continue to be relevant in the development of new materials and catalytic processes.

A Technical Guide to the Historical Development of Molybdenum Compound Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Ancient Confusion to a Modern Workhorse

Molybdenum, a silvery-white transition metal with the atomic number 42, has a rich and complex history that began with mistaken identity.[1] For centuries, its primary ore, molybdenite (MoS₂), was confused with lead ore and graphite (B72142) due to its dark, greasy texture and ability to mark surfaces.[2][3] The very name "molybdenum" is derived from the ancient Greek word "molybdos," meaning lead-like.[2] It wasn't until the late 18th century that the unique nature of this element began to be unraveled, setting the stage for the development of a diverse and critical field of chemistry.

The journey of molybdenum compound chemistry is a story of scientific inquiry transforming a misunderstood mineral into an indispensable component of modern technology and biology. From its initial applications in steel alloys to its crucial role in biological enzymes and advanced nanomaterials, molybdenum has proven to be an element of remarkable versatility. This guide provides an in-depth technical overview of the key milestones, experimental protocols, and expanding applications that have defined the historical development of molybdenum compound chemistry.

Early Discoveries and Isolation (18th - 19th Century)

The first crucial step in establishing molybdenum's identity was taken in 1754 by Swedish chemist Bengt Andersson Qvist, who demonstrated that molybdenite did not contain lead.[4] However, it was the renowned Swedish chemist Carl Wilhelm Scheele who, in 1778, definitively proved that molybdenite was a sulfide (B99878) compound of a new, unidentified element.[2][3] By decomposing the mineral in hot nitric acid, he produced a white powder, which he deduced was the oxide of this new element.[4]

Following Scheele's discovery, another Swedish chemist, Peter Jacob Hjelm , successfully isolated an impure form of the metal in 1781.[2][5] At Scheele's suggestion, Hjelm chemically reduced the molybdenum oxide with carbon and linseed oil to obtain a dark metal powder, which he named "molybdenum" after the mineral from which it was derived.[3][5] Despite this breakthrough, molybdenum remained largely a laboratory curiosity for the next century, with no significant commercial applications.[4]

The Metallurgical Revolution (Early 20th Century)

The turn of the 20th century marked a pivotal moment for molybdenum. In 1891, metallurgists discovered its potent ability to harden steel, an application that would soon become its primary industrial use.[2] The onset of World War I created a massive demand for hardened steel for armor plating and military hardware.[3] With the global supply of tungsten—the then-preferred steel-hardening agent—squeezed, molybdenum emerged as a viable and effective substitute.[2]

This wartime demand spurred significant advancements in molybdenum metallurgy. Engineers developed chromium-molybdenum steels, which offered excellent strength-to-weight advantages and were used in aircraft frames.[2][3] Molybdenum's ability to retain strength at high temperatures also made it ideal for early aircraft engines.[2] In the early 1930s, a major breakthrough occurred with the development of Type 316 stainless steel , an alloy containing molybdenum that exhibited exceptional resistance to pitting and crevice corrosion.[2] This new alloy quickly found use in marine, chemical, and food processing equipment.[2]

Diversification into Modern Applications (Mid-20th Century to Present)

Following World War II, the applications of molybdenum compounds expanded far beyond metallurgy, driven by intensive research into its unique chemical properties.

Catalysis

Molybdenum compounds have become some of the most widely used catalysts in the chemical and petroleum industries.

-

Hydrodesulfurization (HDS): Molybdenum disulfide (MoS₂), often in combination with cobalt or nickel, is a key catalyst for removing sulfur from crude oil. This process is crucial for producing cleaner fuels and reducing sulfur emissions.

-

Oxidation Catalysis: Molybdenum trioxide (MoO₃) is a vital component in co-catalysts used for the industrial production of acrylonitrile, a key monomer for plastics and synthetic fibers.[6]

Lubrication

Molybdenum disulfide (MoS₂) is renowned for its properties as a solid lubricant. Its layered, graphite-like structure allows its sheets to slide over one another with very low friction.[7] This property makes it invaluable in high-temperature, high-pressure, and vacuum environments where traditional liquid lubricants would fail. It is widely used in the aerospace and automotive industries.[7][8]

Biological Significance

In 1932, a landmark discovery revealed that molybdenum is an essential trace nutrient for most living organisms, including plants, animals, and humans.[2] This finding opened the door to the field of bioinorganic chemistry of molybdenum. It is now known that molybdenum is a critical component of the active site of numerous enzymes. The metal is incorporated into a pterin (B48896) scaffold to form the molybdenum cofactor (Moco) , which is essential for the function of these enzymes.

Key molybdenum-containing enzymes include:

-

Nitrogenase: Used by bacteria for nitrogen fixation, the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃).

-

Sulfite Oxidase: Essential for sulfur metabolism in animals and humans.

-

Xanthine Oxidase: Plays a role in purine (B94841) catabolism.

-

Nitrate (B79036) Reductase: Used by plants to convert nitrate into nitrite, a crucial step in nitrogen assimilation.

Pigments and Corrosion Inhibitors

Molybdenum compounds have also found applications as pigments and protective coatings.

-

Molybdenum Orange: A pigment known for its bright red-orange to red-yellow color, as well as its light and thermal stability. It is used in inks, plastics, and ceramics.

-

Corrosion Inhibitors: Molybdates, such as sodium molybdate (B1676688), are effective corrosion inhibitors for low-carbon steel, particularly in cooling water systems, due to their low toxicity.

Electronics and Advanced Materials

The unique electronic properties and high thermal stability of molybdenum and its compounds have led to their use in a variety of high-tech applications.

-

Electronics: Molybdenum's high melting point and conductivity make it suitable for manufacturing electrodes, thin-film transistors (TFTs) in flat-panel displays, and other semiconductor components.

-

High-Temperature Applications: Due to its refractory nature, molybdenum is used in furnace components, glass-melting electrodes, and parts for missiles and aircraft.[1]

-

Nanomaterials: Recent research has focused on the synthesis and application of molybdenum-based nanomaterials. Two-dimensional MoS₂ nanosheets are being explored for their potential in electronics, catalysis, and energy storage. Molybdenum trioxide (MoO₃) is also being investigated for its use in organic electronics, such as OLEDs and solar cells.[9]

Quantitative Data of Key Molybdenum Compounds

The following table summarizes the key physical and chemical properties of two of the most significant molybdenum compounds: Molybdenum Disulfide (MoS₂) and Molybdenum Trioxide (MoO₃).

| Property | Molybdenum Disulfide (MoS₂) | Molybdenum Trioxide (MoO₃) |

| Chemical Formula | MoS₂ | MoO₃ |

| Molar Mass | 160.07 g/mol [7] | 143.95 g/mol [9][10] |

| Appearance | Black/lead-gray solid[7] | White to pale yellow powder[10][11] |

| Density | 5.06 g/cm³[7] | 4.69 g/cm³[12] |

| Melting Point | 2,375 °C (4,307 °F)[7] | 795 °C (1,463 °F)[11][12] |

| Boiling Point | N/A | 1,155 °C (2,111 °F) (sublimes)[9][11] |

| Solubility in Water | Insoluble[7][8] | Sparingly soluble[11] |

| Crystal Structure | Hexagonal or Rhombohedral[7][8] | Orthorhombic[9] |

| Key Applications | Solid lubricant, catalyst, semiconductors[8][13] | Steel alloying agent, catalyst, precursor for Mo metal[6][11] |

Key Experimental Protocols

The synthesis of molybdenum compounds is central to their application. Below are detailed methodologies for the preparation of two technologically important compounds.

Synthesis of Molybdenum Disulfide (MoS₂) Nanosheets via Hydrothermal Method

The hydrothermal method is a common bottom-up approach for synthesizing MoS₂ nanostructures with controlled morphology.[14][15]

Objective: To synthesize few-layered MoS₂ nanosheets.

Materials:

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Thioacetamide (C₂H₅NS) or L-cysteine

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of sodium molybdate dihydrate and a sulfur source (e.g., thioacetamide) in deionized water. For example, dissolve 0.8225 g of Na₂MoO₄·2H₂O and 0.7370 g of C₂H₅NS in 25 mL of deionized water.[16]

-

Stirring: Stir the mixture vigorously for approximately 30 minutes at room temperature to ensure a homogeneous solution.[16]

-

Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 180-220 °C for 12-24 hours.[16][17] The precise temperature and time can be varied to control the crystallinity and morphology of the nanosheets.[14]

-

Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the black precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final MoS₂ product in a vacuum oven at approximately 60-80 °C for several hours. The dried sample can then be ground into a fine powder.[16]

Industrial Synthesis of Molybdenum Trioxide (MoO₃) via Roasting

The primary industrial method for producing MoO₃ is the roasting of molybdenite (MoS₂).[6]

Objective: To convert molybdenum disulfide into molybdenum trioxide.

Materials:

-

Molybdenite (MoS₂) concentrate (typically ~90% MoS₂)[6]

-

Air or oxygen-enriched air

Procedure:

-

Ore Preparation: The raw molybdenite ore is first crushed, ground, and subjected to froth flotation to produce a concentrate with a high percentage of MoS₂.[6]

-

Roasting: The MoS₂ concentrate is fed into a multiple-hearth furnace. The concentrate is heated to a temperature of 600–650 °C in the presence of excess air.[6] The primary chemical reaction is: 2 MoS₂(s) + 7 O₂(g) → 2 MoO₃(s) + 4 SO₂(g)[7]

-

Purification (Sublimation): The technical-grade MoO₃ produced by roasting can be further purified. One common method is sublimation. Heating the impure MoO₃ above 700 °C causes it to sublime, and the vapor is then condensed to form high-purity MoO₃ crystals.[6]

-

Alternative Purification (Wet Chemical): Hydrometallurgical routes can also be used for purification. This involves dissolving the impure oxide in an alkaline solution (like ammonia) to form a soluble molybdate salt, filtering out insoluble impurities, and then precipitating and calcining the salt to yield pure MoO₃.

Common Characterization Techniques

The synthesized molybdenum compounds are typically characterized using a suite of analytical techniques to determine their structure, composition, and properties:

-

X-ray Diffraction (XRD): To identify the crystal structure and phase purity.[18]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructure, including lattice spacing.[19]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical oxidation states.[19]

-

Raman Spectroscopy: To analyze the vibrational modes, which are characteristic of the material's structure and layering.[14]

-

Inductively Coupled Plasma (ICP) Methods: Techniques like ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used for precise elemental quantification.[20]

Visualizations of Key Concepts and Workflows

Historical Development Timeline

The following diagram illustrates the key milestones in the history of molybdenum compound chemistry.

Caption: A timeline of key discoveries in molybdenum chemistry.

Experimental Workflow: Hydrothermal Synthesis of MoS₂

This diagram outlines the logical flow of the hydrothermal synthesis protocol for producing MoS₂ nanosheets.

Caption: Workflow for hydrothermal synthesis of MoS₂ nanosheets.

Relationship of Molybdenum Compound Applications

This diagram shows the relationship between core molybdenum compounds and their diverse application areas.

Caption: Core molybdenum compounds and their main applications.

References

- 1. Molybdenum (Mo) | Research Starters | EBSCO Research [ebsco.com]

- 2. imoa.info [imoa.info]

- 3. imoa.info [imoa.info]

- 4. History of Molybdenum from the 18th to the early 20th Century | Elite Materials and Manufacturing [elitemam.com]

- 5. The History of the Discovery of Molybdenum_Chemicalbook [chemicalbook.com]

- 6. Production process and Application of Molybdenum trioxide_Chemicalbook [chemicalbook.com]

- 7. Molybdenum disulfide - Wikipedia [en.wikipedia.org]

- 8. Molybdenum Disulfide Properties - Molybdenum Manufacturer and Supplier - Chinatungsten Online [molybdenum.com.cn]

- 9. Molybdenum trioxide - Wikipedia [en.wikipedia.org]

- 10. Molybdenum trioxide | MoO3 | CID 14802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molybdenum trioxide | 1313-27-5 [chemicalbook.com]

- 12. chemiis.com [chemiis.com]

- 13. shop.nanografi.com [shop.nanografi.com]

- 14. Facile hydrothermal synthesis of MoS2 nano-sheets with controllable structures and enhanced catalytic performance for anthracene hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Hydrothermal green synthesis of MoS2 nanosheets for pollution abatement and antifungal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of Molybdenum Dichloride Dioxide

This technical guide provides an in-depth overview of the thermochemical data for molybdenum dichloride dioxide (MoO₂Cl₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermodynamic stability and behavior of this compound. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a visual representation of the experimental workflow.

Thermochemical Data

This compound is an inorganic compound with the formula MoO₂Cl₂.[1] It is a yellow, diamagnetic solid that serves as a precursor in the synthesis of other molybdenum compounds.[1][2] The following tables summarize the key thermochemical properties of MoO₂Cl₂ in its solid and gaseous states.

Table 1: Standard Enthalpy and Entropy of Formation

| Property | State | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) at 298.15 K | Solid | -724 kJ/mol | [3] |

| Standard Molar Enthalpy of Formation (ΔfH°) at 298.15 K | Gas | -630 kJ/mol | [3] |

| Standard Molar Entropy (S°) at 298.15 K | Gas | 337.6 J/mol·K | [4] |

Table 2: Enthalpy of Sublimation

| Property | Value | Reference |

| Enthalpy of Sublimation (ΔHsub) | 90 kJ/mol | [3] |

Table 3: Gas Phase Heat Capacity Data (Shomate Equation Parameters)

The heat capacity (Cp) of gaseous MoO₂Cl₂ can be calculated using the Shomate equation over a temperature range of 298 to 6000 K.[4][5]

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

t = temperature (K) / 1000

-

Cp° = heat capacity (J/mol·K)

| Parameter | Value | Reference |

| A | 101.7532 | [4][5] |

| B | 5.266694 | [4][5] |

| C | -1.406181 | [4][5] |

| D | 0.118893 | [4][5] |

| E | -1.670982 | [4][5] |

| F | -669.2015 | [4][5] |

| G | 449.8302 | [4][5] |

| H | -633.0392 | [4][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data of MoO₂Cl₂ are not extensively published. However, based on established methodologies for similar inorganic compounds, the following sections outline the likely procedures.

Synthesis and Purification of this compound

A crucial first step for accurate thermochemical measurements is the synthesis of a high-purity sample. Several methods for the synthesis of MoO₂Cl₂ have been reported.

Synthesis by Chlorination of Molybdenum Dioxide:

A common and effective method involves the direct chlorination of molybdenum dioxide (MoO₂).[2][6]

-

Reactants: High-purity molybdenum dioxide (MoO₂) powder and dry chlorine (Cl₂) gas.

-

Apparatus: A tube furnace equipped with a quartz reaction tube, a gas inlet for chlorine, and an outlet leading to a collection vessel.

-